molecular formula C10H21BrO2Si B12539105 3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate CAS No. 678139-91-8

3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate

Cat. No.: B12539105
CAS No.: 678139-91-8
M. Wt: 281.26 g/mol
InChI Key: NWVDNRHZUQJTLJ-UHFFFAOYSA-N
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Description

3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is an organosilicon compound with the molecular formula C10H21BrO5Si. It is a colorless to light yellow liquid that is used in various chemical applications. This compound is known for its reactivity and versatility in organic synthesis, particularly in the modification of surfaces and the creation of functionalized materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate can be synthesized through the reaction of 2-bromo-2-methylpropanoic acid with 3-(trimethylsilyl)propyl alcohol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization to achieve the desired purity .

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors and continuous flow processes to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and other nucleophiles are commonly used in substitution reactions.

    Catalysts: Acidic or basic catalysts are used in hydrolysis reactions.

    Reducing Agents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used in reduction reactions[][4].

Major Products

    Substitution Products: New organosilicon compounds with different functional groups.

    Hydrolysis Products: 2-bromo-2-methylpropanoic acid and 3-(trimethylsilyl)propyl alcohol.

    Reduction Products: Corresponding alcohols or alkanes.

Scientific Research Applications

3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate involves its ability to undergo nucleophilic substitution reactions. The bromine atom is a good leaving group, allowing the compound to react with various nucleophiles. This reactivity is leveraged in organic synthesis to create new compounds with desired functional groups. The trimethylsilyl group provides stability and can be easily removed under specific conditions, making it a valuable protecting group in synthetic chemistry[7][7].

Comparison with Similar Compounds

Similar Compounds

  • 3-(Triethoxysilyl)propyl 2-bromo-2-methylpropanoate
  • 2-bromo-2-methylpropanoic acid 3-(trimethoxysilyl)propyl ester
  • 2-bromo-2-methylpropanoic acid 3-(trichlorosilyl)propyl ester

Uniqueness

3-(Trimethylsilyl)propyl 2-bromo-2-methylpropanoate is unique due to its specific combination of a trimethylsilyl group and a bromo-substituted ester. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The trimethylsilyl group offers protection during synthesis and can be selectively removed, while the bromo group allows for further functionalization .

Properties

CAS No.

678139-91-8

Molecular Formula

C10H21BrO2Si

Molecular Weight

281.26 g/mol

IUPAC Name

3-trimethylsilylpropyl 2-bromo-2-methylpropanoate

InChI

InChI=1S/C10H21BrO2Si/c1-10(2,11)9(12)13-7-6-8-14(3,4)5/h6-8H2,1-5H3

InChI Key

NWVDNRHZUQJTLJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)OCCC[Si](C)(C)C)Br

Origin of Product

United States

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